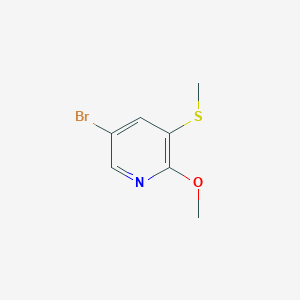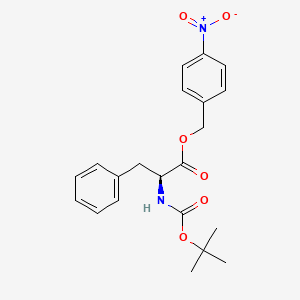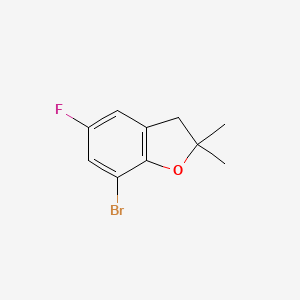
7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran
Vue d'ensemble
Description
7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran (7-Br-DHDF) is a fluorinated heterocyclic compound that is of interest to scientists for its unique chemical and physical properties. 7-Br-DHDF is a highly fluorinated aromatic compound that has a wide range of potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and materials science. This article will explore the synthesis of 7-Br-DHDF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran has a wide range of potential applications in scientific research. It has been studied as a potential catalyst for organic synthesis, as a potential therapeutic agent for treating cancer and other diseases, and as a potential material for organic electronics. This compound has also been studied for its ability to act as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran is still not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which makes it useful for organic synthesis. It is also believed to have antioxidant properties, which could make it useful for treating cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Studies have shown that this compound has significant antioxidant activity, which could make it useful for treating cancer and other diseases. It also has potential applications in organic electronics, as it has been found to be an effective electron-withdrawing group.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran in lab experiments include its high yield of product, its low cost, and its mild reaction conditions. The main limitation of using this compound in lab experiments is its lack of understanding of the mechanism of action, which could lead to unexpected results.
Orientations Futures
The future directions for 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran research include further studies on its mechanism of action, its potential applications in organic synthesis and materials science, and its potential therapeutic uses. Additionally, further research could be done on its potential applications in organic electronics and its use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
7-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAMRGRRKELDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)
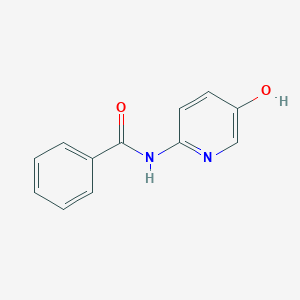

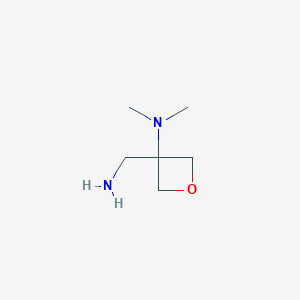
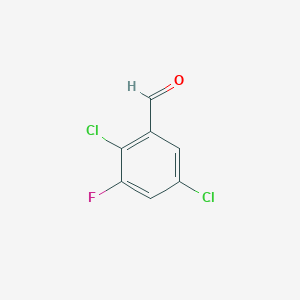

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)
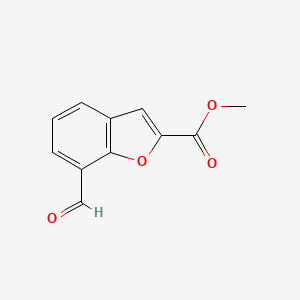
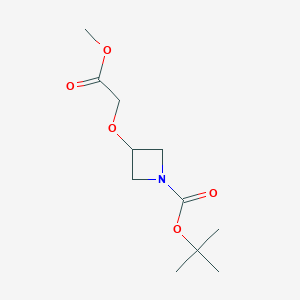
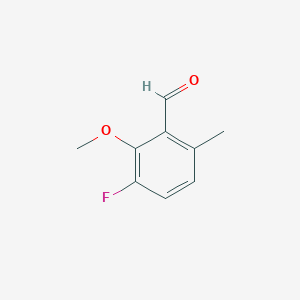
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)
